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Compound of Interest

Compound Name: Enerisant

Cat. No.: B607326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of Enerisant, a novel

histamine H3 receptor antagonist/inverse agonist, with established central nervous system

(CNS) stimulants such as amphetamine and methylphenidate. The assessment is based on

available preclinical and clinical data, focusing on mechanisms of action and established

experimental models of abuse liability.

Executive Summary
Enerisant's mechanism of action, primarily modulating histamine and indirectly affecting other

neurotransmitters like dopamine and acetylcholine, suggests a lower abuse potential compared

to traditional stimulants. Stimulants, such as amphetamine and methylphenidate, directly and

robustly increase dopamine levels in the brain's reward pathways, a key factor contributing to

their high abuse liability. While direct comparative abuse potential studies for Enerisant are not

publicly available, data from a similar H3 receptor antagonist, pitolisant, indicate a significantly

lower risk of abuse compared to stimulants.

Mechanism of Action and Signaling Pathways
Enerisant: Histamine H3 Receptor Antagonist/Inverse
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Enerisant acts as an antagonist/inverse agonist at the histamine H3 receptor.[1] This receptor

functions as an autoreceptor on histaminergic neurons and as a heteroreceptor on other

neurons. By blocking the H3 receptor, Enerisant increases the synthesis and release of

histamine.[2] Increased histamine levels in the brain are associated with wakefulness and

cognitive enhancement.[1]

Furthermore, by acting on H3 heteroreceptors, Enerisant indirectly modulates the release of

other neurotransmitters. Preclinical studies have shown that Enerisant can enhance the

extracellular levels of dopamine and acetylcholine in the medial prefrontal cortex.[1] However,

this effect on dopamine is considered to be more localized and less pronounced than the

widespread and robust dopamine increase induced by stimulants.
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Enerisant's primary mechanism of action.

Stimulants: Dopamine and Norepinephrine Reuptake
Inhibitors/Releasers
Amphetamine and methylphenidate primarily target the dopamine transporter (DAT) and the

norepinephrine transporter (NET).

Amphetamine is a substrate for DAT and VMAT2 (vesicular monoamine transporter 2). It

enters the presynaptic neuron, reverses the action of DAT, and promotes the release of

dopamine from vesicles into the cytoplasm and then into the synaptic cleft.[3]

Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor by blocking DAT

and NET, which leads to an accumulation of these neurotransmitters in the synaptic cleft.
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The direct and significant elevation of dopamine in the nucleus accumbens, a key region of the

brain's reward system, is the primary mechanism underlying the reinforcing and addictive

properties of these stimulants.
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Stimulants' primary mechanism of action.

Quantitative Data on Abuse Potential
Direct comparative studies on the abuse potential of Enerisant versus stimulants are not

available in published literature. However, we can infer the likely profile of Enerisant by

examining data from a mechanistically similar drug, pitolisant, and comparing it with extensive

data available for amphetamine and methylphenidate.

Preclinical Models of Abuse Potential
Conditioned Place Preference (CPP) and Self-Administration are standard preclinical models

used to assess the rewarding properties and reinforcing effects of drugs, respectively.
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Drug Class Compound Species Model Key Findings

H3 Antagonist Pitolisant Rat CPP

No significant

place preference

observed.

Monkey Self-Admin

No self-

administration

observed.

Stimulant Amphetamine Rat Self-Admin

Readily self-

administered

across various

doses.

Methylphenidate Rat CPP

Significant place

preference at

doses of 5

mg/kg.

Human Abuse Potential (HAP) Studies
HAP studies are clinical trials designed to assess the abuse liability of a drug in experienced

recreational drug users. Key measures include "Drug Liking," "Feeling High," and "Willingness

to Take Drug Again."
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Drug Class Compound Comparator Population

Key Findings
on "Drug
Liking" (VAS
Emax)

H3 Antagonist Pitolisant
Phentermine HCl

(60 mg)

Recreational

Stimulant Users

Significantly

lower than

phentermine;

similar to

placebo.

Stimulant Methylphenidate Placebo
Recreational

Stimulant Users

Significantly

higher than

placebo at 40 mg

and 80 mg

doses.

d-Amphetamine Placebo

Light and

Moderate

Drinkers

Dose-dependent

increases in

"Good Effects"

and "Like Drug".

Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical behavioral model used to measure the rewarding or aversive

effects of a drug.

Habituation (Day 1): Animals are allowed to freely explore a multi-compartment apparatus to

establish baseline preference for each compartment, which have distinct visual and tactile

cues.

Conditioning (Days 2-9): On alternating days, animals receive an injection of the test drug

and are confined to one compartment, and on the other days, they receive a vehicle injection

and are confined to the opposite compartment.
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Post-Conditioning Test (Day 10): Animals are placed back in the apparatus in a drug-free

state and allowed to freely access all compartments. The time spent in the drug-paired

compartment is measured. A significant increase in time spent in the drug-paired

compartment compared to baseline indicates a conditioned place preference, suggesting

rewarding properties.

Habituation:
Baseline preference test

Conditioning:
Drug paired with one

compartment, vehicle with another

Test:
Drug-free access to all

compartments

Analysis:
Compare time spent in

drug-paired vs. vehicle-paired
compartments
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Conditioned Place Preference (CPP) experimental workflow.

Intravenous Self-Administration
This model assesses the reinforcing effects of a drug by determining if an animal will perform a

task (e.g., lever pressing) to receive a drug infusion.

Catheter Implantation: Animals are surgically implanted with an intravenous catheter.

Acquisition Training: Animals are placed in an operant chamber and learn to press a lever to

receive an infusion of the test drug.
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Dose-Response and Progressive Ratio Schedules: The reinforcing efficacy is further

evaluated by varying the dose of the drug per infusion or by using a progressive ratio

schedule, where the number of lever presses required for each subsequent infusion

increases. The "breakpoint," or the point at which the animal ceases to respond, is a

measure of the drug's reinforcing strength.

Human Abuse Potential (HAP) Study
These studies are typically randomized, double-blind, placebo- and active-controlled crossover

trials conducted in a population of experienced, non-dependent recreational users of the drug

class being tested.

Screening and Qualification: Participants are screened for health and drug use history. A

qualification phase ensures they can distinguish the effects of a known abusable drug

(positive control) from a placebo.

Treatment Periods: Participants receive single doses of the investigational drug (at

therapeutic and supratherapeutic doses), a positive control, and a placebo in a randomized

order, with washout periods between each treatment.

Data Collection: Subjective measures are collected at multiple time points using validated

questionnaires and visual analog scales (VAS) for endpoints such as "Drug Liking," "Overall

Drug Liking," "Feeling High," and "Willingness to Take Drug Again." Pharmacokinetic and

safety data are also collected.

Statistical Analysis: The primary endpoint is typically the maximum effect (Emax) on the

"Drug Liking" VAS. The effects of the test drug are compared to both placebo and the

positive control.
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Screening & Qualification of
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Human Abuse Potential (HAP) study workflow.

Conclusion
Based on the available evidence, Enerisant is anticipated to have a significantly lower abuse

potential than traditional stimulants like amphetamine and methylphenidate. This is primarily

due to its distinct mechanism of action, which does not directly cause a rapid and robust

increase in dopamine in the brain's reward centers. Preclinical and clinical data on a similar H3

receptor antagonist, pitolisant, support this conclusion, demonstrating a lack of rewarding

effects and a low potential for abuse. In contrast, the high abuse liability of amphetamine and

methylphenidate is well-established through extensive preclinical and clinical research and is

directly linked to their potent effects on the dopamine system. Further studies directly
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evaluating the abuse potential of Enerisant are warranted to definitively confirm this favorable

profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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